methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate
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Description
Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H17N5O5S and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.09503983 g/mol and the complexity rating of the compound is 889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound’s primary targets are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of PARP-1 and EGFR . This interaction inhibits the activity of these enzymes, leading to a disruption in their normal function . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth .
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to reach and interact with its targets .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Properties
IUPAC Name |
methyl 3-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5S/c1-32-22(30)19-16(11-12-34-19)24-18(29)13-27-23(31)28-17-10-6-5-9-15(17)25-21(20(28)26-27)33-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLEFWMPAMKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.